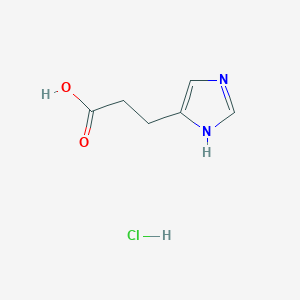

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride

Description

Nomenclature and Chemical Classification

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride is a synthetic derivative of the naturally occurring compound 3-(1H-imidazol-4-yl)propanoic acid. Its IUPAC name reflects its structural composition: a propanoic acid backbone substituted at the third carbon with an imidazol-4-yl group, with hydrochloride as the counterion. Synonyms include dihydrourocanic acid hydrochloride and 4-imidazolylpropionic acid hydrochloride.

Chemical Classification

- Primary Class : Imidazolyl carboxylic acid derivatives

- Functional Groups : Carboxylic acid, aromatic imidazole ring

- Salt Form : Hydrochloride (acid-base conjugate)

- CAS Numbers :

Table 1: Structural and Identifying Information

| Property | Free Acid (1074-59-5) | Hydrochloride Salt (53958-93-3) |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂ | C₆H₉ClN₂O₂ |

| Molecular Weight | 140.14 g/mol | 176.601 g/mol |

| IUPAC Name | 3-(1H-imidazol-4-yl)propanoic acid | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride |

| SMILES | O=C(O)CCC1=CNC=N1 | [H+].C1=C(NC=N1)CC@@HN.[Cl-] |

| Solubility | Slightly soluble in water | Enhanced solubility (salt form) |

Historical Context of Discovery and Research Development

The compound’s free acid form was first identified as a metabolite of histidine in the 1970s, linked to urocanate reductase activity in gut microbiota. Early studies focused on its role in histidine catabolism, particularly in bacterial pathways. The hydrochloride salt emerged later as a research tool, enabling controlled studies of its biochemical interactions due to improved stability and solubility.

Key Milestones :

Significance in Biochemical Research Paradigms

This compound serves as a critical probe in gut microbiome-host interaction studies. Its role in metabolic dysregulation is well-documented:

Insulin Resistance :

Cardiovascular Pathology :

Therapeutic Potential :

Relationship Between Free Acid Form and Hydrochloride Salt

The hydrochloride salt is chemically distinct from the free acid, with altered physicochemical properties critical for experimental applications:

The salt form is preferentially used in biochemical assays due to its reproducible ionization and compatibility with physiological pH conditions.

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEMXJRPUGSFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53958-93-3 | |

| Record name | 3-(1H-imidazol-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Imidazole Derivatives

One common route involves the functionalization of imidazole derivatives with a suitable precursor to introduce the propanoic acid moiety. According to ChemicalBook, a notable method involves the reaction of (2E)-3-(1H-imidazol-4-yl)propenoic acid with hydrogen in the presence of palladium on activated carbon:

- Reaction Conditions:

- Catalyst: 10% palladium on activated carbon

- Solvent: Water

- Pressure: Approximately 1551.49 Torr

- Duration: 2 hours

- Yield: Approximately 96%

This hydrogenation reduces the double bond, yielding the target acid with high efficiency.

Synthesis via Ester Intermediates

Another well-documented approach involves the synthesis of methyl esters of the target acid, which are subsequently hydrolyzed:

- Step 1: Preparation of methyl 3-(1H-imidazol-4-yl)propionate via nucleophilic substitution or amidation.

- Step 2: Hydrolysis of the methyl ester to the free acid using aqueous base (NaOH) or acid hydrolysis.

- Reaction Conditions:

- Hydrolysis with NaOH at room temperature or elevated temperature

- Purification by acidification and extraction

This method offers good control over the reaction and facilitates purification.

Multi-step Synthesis via Intermediate Compounds

Research indicates the use of protected intermediates, such as tert-butyl esters, which are later deprotected:

- Step 1: Synthesis of tert-butyl 4-(3-hydroxypropyl)-imidazole-1-carboxylate.

- Step 2: Conversion of the hydroxyl group to a carboxylic acid via oxidation or carboxylation.

- Step 3: Deprotection of the tert-butyl group under acidic conditions to yield the free acid.

Conversion to Hydrochloride Salt

Following synthesis of the free acid, conversion to the hydrochloride salt involves acid-base reaction:

- Procedure:

- Dissolve the free acid in an appropriate solvent such as ethanol or water.

- Bubble or add gaseous hydrogen chloride (HCl) or use HCl in an aqueous solution.

- Stir until salt formation is complete.

- Isolate the hydrochloride salt via filtration or evaporation.

This process yields 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride with high purity and stability, suitable for research applications.

Research-Backed Synthesis Data and Reaction Conditions

| Method | Starting Materials | Key Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrogenation of imidazole derivatives | (2E)-3-(1H-Imidazol-4-yl)propenoic acid | Pd/C catalyst, water, 1551 Torr, 2h | 96% | Efficient reduction of double bond |

| Ester hydrolysis | Methyl ester derivatives | NaOH or HCl, room temp or elevated | 80-90% | Common for large-scale synthesis |

| Multi-step protected synthesis | Protected intermediates | Acidic deprotection, oxidation | Variable | Allows for functional group modifications |

Data Tables Summarizing Synthesis Parameters

Notes on Research Findings and Industrial Relevance

- The hydrogenation route is favored for its high yield and straightforward conditions.

- Ester hydrolysis provides a scalable method, especially suitable for bulk synthesis.

- Multi-step synthesis involving protected intermediates offers versatility for structural modifications, useful in drug development.

- Conversion to hydrochloride salt enhances compound stability and solubility for biological testing.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the imidazole ring into different reduced forms, altering its chemical properties.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.

Scientific Research Applications

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: The compound plays a role in studying enzyme mechanisms and protein-ligand interactions due to its imidazole ring, which is similar to the side chain of histidine.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

Industry: It is utilized in the production of catalysts, surfactants, and ionic liquids, highlighting its versatility in industrial applications

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, it can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Derivatives

L-Histidine Hydrochloride Hydrate (CAS: 5934-29-2)

- Structure: (2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid monohydrochloride monohydrate.

- Key Differences: Contains an α-amino group, making it a natural amino acid derivative.

- Properties : Freely soluble in water and formic acid; used in pharmaceuticals and biochemistry .

Ester Derivatives

Methyl 3-(1H-Imidazol-4-yl)propanoate Hydrochloride (CAS: 31434-93-2)

- Structure : Esterified form of the parent compound.

- Key Differences : Carboxylic acid group replaced with a methyl ester, altering hydrophobicity and reactivity.

- Applications : Likely used as a synthetic intermediate. Priced at $15.00–10.00/KG (99% purity) .

- Commercial Availability : Supplied in bulk (up to 1 ton/month) .

3-(1H-Imidazol-5-yl)propanoic Acid Derivatives

- Structural Isomerism : Imidazole substitution at the 5-position instead of 3.

- Activity: No direct bioactivity data in the evidence, but positional isomerism may influence receptor binding.

| Parameter | 3-(1H-Imidazol-4-yl)propanoic Acid HCl | Methyl Ester Derivative |

|---|---|---|

| CAS No. | 53958-93-3 | 31434-93-2 |

| Molecular Weight | 176.60 g/mol | 190.63 g/mol |

| Price (1 KG) | Not available | $10.00–15.00 |

Amide and Complex Derivatives

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic Acid Hydrochloride (CAS: 2828432-31-9)

- Structure: Propanoic acid with an imidazole and cyclohexanecarboxamido group.

- Properties : Higher molecular weight (301.77 g/mol ) and lipophilicity .

- Hazards : Classified with warnings (H302, H315, H319, H335) due to toxicity risks .

3-(1H-Imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic Acid (CAS: 1396996-98-7)

- Structure : Tetrahydrofuran-based amide substitution.

| Parameter | Parent Compound | Cyclohexane Amide Derivative |

|---|---|---|

| Molecular Weight | 176.60 g/mol | 301.77 g/mol |

| Hazard Statements | Not available | H302, H315, H319, H335 |

Anticancer Activity

- 3-(1H-Imidazol-4-yl)propanoic Acid Hydrochloride: Exhibits significant cytotoxicity against MCF-7 and BT-474 breast cancer cells, comparable to 3-(hydroxy)- and 3-(4-hydroxyphenyl)propanoic acid derivatives .

- Mechanistic Insight : The imidazole ring may enhance interactions with cellular targets, such as metalloenzymes or ion channels, though exact targets are unspecified in the evidence.

Antibacterial and Antifungal Activity

- Unsubstituted Propanoic Acid Derivatives: Active against Bacillus subtilis and Aspergillus flavus .

- Imidazole Derivatives: No direct data, but imidazole-containing compounds are known for antimicrobial properties.

Biological Activity

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride, also known as deamino-histidine or imidazolepropionic acid, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action, supported by relevant case studies and research findings.

- Chemical Formula : C₆H₈N₂O₂

- Molecular Weight : 140.142 g/mol

- CAS Number : 1074-59-5

- Appearance : White to light grey solid .

Antiviral Activity

Research has indicated that derivatives of 3-(1H-imidazol-4-yl)propanoic acid exhibit antiviral properties. For example, compounds containing the β-amino acid moiety have shown activity against various viruses, including HSV-1 and VSV. In vitro studies demonstrated that certain derivatives had effective IC50 values, indicating their potential as antiviral agents .

Neuroprotective Effects

Significant attention has been directed toward the neuroprotective properties of imidazole compounds. A patent describes the use of imidazole derivatives for treating neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's .

Antibacterial and Antifungal Activity

3-(1H-imidazol-4-yl)propanoic acid has also been evaluated for its antibacterial and antifungal activities. Studies have shown that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of 3-(1H-imidazol-4-yl)propanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that imidazole derivatives may inhibit key enzymes involved in pathogen metabolism or replication.

- Modulation of Immune Response : Compounds derived from this structure may influence cytokine production and immune cell activation, enhancing host defense mechanisms.

- Neurotransmitter Interaction : The imidazole ring structure allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission and providing neuroprotective effects.

Case Study 1: Antiviral Efficacy

A study focused on synthesizing various imidazole derivatives showed that certain compounds had IC50 values in the low micromolar range against HSV-1. This highlights the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Neuroprotective Potential

In vivo studies demonstrated that treatment with imidazole derivatives resulted in reduced amyloid plaque formation in animal models of Alzheimer's disease. This suggests a promising avenue for further research into neurodegenerative treatments .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(1H-imidazol-4-yl)propanoic acid hydrochloride to improve yield and purity?

- Methodological Answer :

- Use Design of Experiments (DoE) to systematically vary parameters like temperature, pH, and reaction time. For example, a factorial design can identify critical interactions between variables .

- Monitor purity via HPLC and confirm structural integrity using NMR (e.g., H and C spectra) and FT-IR to verify functional groups .

- Example table for optimization:

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +25% |

| Reaction Time | 2–8 hrs | 6 hrs | +18% |

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, as demonstrated for related imidazole derivatives .

- Mass spectrometry (HRMS) ensures molecular weight accuracy, while elemental analysis validates stoichiometry (e.g., C, H, N, Cl content) .

- Thermogravimetric analysis (TGA) assesses thermal stability, critical for storage and handling .

Q. How should researchers address the compound’s hygroscopicity during storage?

- Methodological Answer :

- Store under inert gas (e.g., argon) in desiccators with silica gel.

- Conduct dynamic vapor sorption (DVS) studies to quantify moisture uptake and determine optimal humidity conditions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the imidazole ring in this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model electronic properties and reaction intermediates. For example, ICReDD’s quantum chemical reaction path search methods can predict regioselectivity in imidazole derivatization .

- Combine with molecular dynamics (MD) simulations to study solvent effects and transition states .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting) for this compound?

- Methodological Answer :

- Perform variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from structural isomers .

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.

- Cross-validate with X-ray crystallography to confirm spatial arrangements .

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition or catalysis?

- Methodological Answer :

- Employ kinetic assays (e.g., fluorescence quenching) to measure binding constants () and inhibition rates ().

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, followed by site-directed mutagenesis to validate computational predictions .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical (computational) and experimental solubility data?

- Methodological Answer :

- Apply COSMO-RS solvation models to refine solubility predictions.

- Validate via shake-flask method across multiple solvents (e.g., water, DMSO) and compare with computational outputs .

Q. What statistical approaches validate reproducibility in synthetic batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.